molecular formula C22H22N8O B2402789 6-(4-benzylpiperidin-1-yl)-N-(9H-purin-6-yl)pyridazine-3-carboxamide CAS No. 1396882-58-8

6-(4-benzylpiperidin-1-yl)-N-(9H-purin-6-yl)pyridazine-3-carboxamide

Número de catálogo: B2402789
Número CAS: 1396882-58-8
Peso molecular: 414.473
Clave InChI: UBSPKKPJFRPCPX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(4-benzylpiperidin-1-yl)-N-(9H-purin-6-yl)pyridazine-3-carboxamide (CAS# 1396882-58-8) is a synthetic heteroaromatic compound of significant interest in medicinal chemistry and pharmacological research, with a molecular formula of C22H22N8O and a molecular weight of 414.5 g/mol . This hybrid molecule features a complex structure that incorporates both a purine core and a pyridazine ring, systems that are frequently explored in drug discovery. The purine scaffold is a privileged structure in biology, serving as a fundamental component of nucleotides and offering a versatile platform for designing enzyme inhibitors and receptor ligands . The specific incorporation of a pyridazine moiety, as seen in this compound, is a strategy employed in the design of various bioactive molecules, including monoamine oxidase inhibitors (MAOIs) for neurodegenerative disease research and potential kinase-targeting agents for oncology studies . The 4-benzylpiperidin-1-yl linker is a common pharmacophore intended to influence the compound's physicochemical properties and its interaction with biological targets. While the specific biological profile of this compound requires further characterization, its structural features suggest potential as a key intermediate or tool compound for probing purine-binding enzymes, such as certain kinases, or for investigating cannabinoid receptor signaling, given that related purine derivatives have been studied as cannabinoid receptor 1 (CB1) antagonists . This product is provided for research purposes as a chemical tool to facilitate the exploration of new therapeutic mechanisms and the development of novel biologically active molecules. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory setting.

Propiedades

IUPAC Name

6-(4-benzylpiperidin-1-yl)-N-(7H-purin-6-yl)pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8O/c31-22(27-21-19-20(24-13-23-19)25-14-26-21)17-6-7-18(29-28-17)30-10-8-16(9-11-30)12-15-4-2-1-3-5-15/h1-7,13-14,16H,8-12H2,(H2,23,24,25,26,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSPKKPJFRPCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperidin-1-yl)-N-(9H-purin-6-yl)pyridazine-3-carboxamide typically involves multi-step organic synthesis. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a benzylpiperidine derivative reacts with the pyridazine intermediate.

    Attachment of the Purine Moiety: The purine moiety can be attached through a coupling reaction, often using a purine derivative and a suitable coupling agent.

    Final Coupling and Purification: The final step involves coupling the intermediate compounds to form the target molecule, followed by purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure high purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

6-(4-benzylpiperidin-1-yl)-N-(9H-purin-6-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being studied for its potential therapeutic properties, including:

  • Anticancer Activity : Research has indicated that derivatives of benzylpiperidine exhibit antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells, suggesting that 6-(4-benzylpiperidin-1-yl)-N-(9H-purin-6-yl)pyridazine-3-carboxamide may possess similar anticancer properties .
  • Acetylcholinesterase Inhibition : Certain piperidine derivatives are known to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Given the structural similarities, this compound could exhibit comparable enzymatic inhibition, which is significant for treating neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may modulate inflammatory pathways, offering potential therapeutic applications in conditions characterized by excessive inflammation .

Chemical Synthesis

In synthetic chemistry, this compound serves as a valuable building block for the creation of more complex molecules. Its unique structure allows chemists to explore new synthetic routes and develop novel derivatives with enhanced biological activities.

Biological Research

The compound's interactions with biological macromolecules such as proteins and nucleic acids are under investigation. These interactions can lead to significant insights into cellular mechanisms and disease pathways.

Mecanismo De Acción

The mechanism of action of 6-(4-benzylpiperidin-1-yl)-N-(9H-purin-6-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor binding, thereby altering cellular signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Pyridazine Carboxamide Derivatives with Purine or Aromatic Substitutions

6-(Cyclopropanecarboxamido)-4-((2-Methoxy-3-(1-Methyl-1H-1,2,4-Triazol-3-yl)Phenyl)Amino)-N-(Methyl-D3)Pyridazine-3-Carboxamide
  • Structural Similarities : Shares the pyridazine-carboxamide scaffold but replaces the purine moiety with a substituted phenyl group and a cyclopropanecarboxamido substituent .
  • Functional Implications :
    • The cyclopropane group may enhance metabolic stability compared to the benzylpiperidine in the target compound.
    • The triazole-containing phenyl group could facilitate hydrogen bonding or π-π stacking in enzyme active sites.
5-Substituted N-(9H-Purin-6-yl)-1,2-Oxazole-3-Carboxamides
  • Key Differences : Replaces pyridazine with an isoxazole ring but retains the purine-carboxamide linkage .
  • Biological Activity: Demonstrated potent xanthine oxidase inhibition (nanomolar Ki values), suggesting the purine-carboxamide motif is critical for enzyme targeting. Bulky substituents (e.g., tetrahydronaphthalen-2-yl) improved binding affinity, analogous to the benzylpiperidine group in the target compound .
Halogenated Pyridazine Carboxamides (EP 4 374 877 A2)
  • Examples :
    • ((4aR)-1-[(2,3-Difluoro-4-iodophenyl)Methyl]-...-Pyridazine-3-Carboxamide)
    • (4aR)-N-(4-Bromo-3,5-Difluorophenyl)-1-[(3-Chloro-2-Fluorophenyl)Methyl]-...-Pyridazine-3-Carboxamide

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Potential Target/Activity Notable Properties
Target Compound Pyridazine-Purine 4-Benzylpiperidine Kinases, nucleic acid enzymes High lipophilicity, possible CNS penetration
6-(Cyclopropanecarboxamido) Analog Pyridazine-Phenyl Cyclopropane, triazole-phenyl Undisclosed (patented crystalline form) Metabolic stability, crystallinity
Isoxazole-Purine Derivatives Isoxazole-Purine Tetrahydronaphthalen-2-yl Xanthine oxidase Competitive inhibition (nanomolar Ki)
Halogenated Derivatives Pyridazine-Aromatic Iodo, bromo, trifluoromethyl Undisclosed (likely enzyme targets) Enhanced electronegativity, solubility

Physicochemical and Pharmacokinetic Considerations

  • Crystallinity : The patented crystalline forms of the cyclopropane analog suggest formulation advantages (e.g., shelf-life, bioavailability) that could apply to the target compound if crystallized.
  • Metabolic Stability : Cyclopropane and deuterated methyl groups (e.g., N-(methyl-D3)) in analogs may reduce oxidative metabolism, whereas benzylpiperidine could be susceptible to cytochrome P450-mediated degradation .

Actividad Biológica

6-(4-benzylpiperidin-1-yl)-N-(9H-purin-6-yl)pyridazine-3-carboxamide is a complex organic compound belonging to the class of pyridazine derivatives. Its unique structure, which includes a pyridazine ring, a piperidine ring, and a purine moiety, positions it as a significant candidate for various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic effects, and comparisons with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate these targets, resulting in various biological effects. For instance, it has been suggested that it can inhibit enzyme activities or block receptor binding, thus altering cellular signaling pathways.

1. Anticancer Activity

Several studies have indicated that derivatives of benzylpiperidine, related to the compound , exhibit notable antiproliferative effects on various cancer cell lines. For example, a related benzylpiperidine derivative demonstrated IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells . This suggests that this compound may similarly possess anticancer properties.

2. Acetylcholinesterase Inhibition

Research has shown that certain piperidine derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Compounds within this chemical class have demonstrated moderate AChE inhibitory activity . Given the structural similarities, it is plausible that our compound could exhibit similar enzymatic inhibition.

3. Inflammatory Response Modulation

The compound's ability to interact with biological macromolecules suggests potential anti-inflammatory properties. The modulation of inflammatory pathways could be investigated further to assess therapeutic applications in conditions characterized by excessive inflammation.

Comparative Analysis

To better understand the uniqueness and potential advantages of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureNotable Activity
6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamideLacks purine moietyReduced biological activity
N-(9H-purin-6-yl)pyridazine-3-carboxamideLacks piperidine ringAltered interaction with targets
6-(4-benzylpiperidin-1-yl)-N-(9H-purin-6-yl)benzamideContains benzamide instead of pyridazineDifferent chemical properties

Case Studies

In a series of pharmacological studies, researchers synthesized various derivatives based on the benzylpiperidine framework and assessed their biological activities. One notable study focused on optimizing a lead compound for MAGL (monoacylglycerol lipase) inhibition, revealing substantial improvements in potency through structural modifications . This approach highlights the potential for developing more effective derivatives from the base structure of this compound.

Future Research Directions

Further investigations are required to elucidate the precise biological mechanisms and therapeutic potentials of this compound. Suggested areas for future research include:

  • Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion.
  • In vivo studies to evaluate efficacy in disease models.
  • Exploration of structure–activity relationships (SAR) to optimize biological activity.

Q & A

Q. What are the established synthetic routes for 6-(4-benzylpiperidin-1-yl)-N-(9H-purin-6-yl)pyridazine-3-carboxamide?

Methodological Answer: The compound can be synthesized via multi-step coupling reactions. For example, a pyridazine-3-carboxamide scaffold is functionalized with a benzylpiperidine moiety through nucleophilic substitution or palladium-catalyzed cross-coupling. Key steps include:

  • Precursor preparation : Use of iodinated intermediates (e.g., 4-bromo-2-iodophenyl derivatives) to enable Suzuki-Miyaura coupling with boronic acids .
  • Catalytic systems : Tetrakis(triphenylphosphine)palladium(0) in solvent mixtures (e.g., ethylene glycol/water) under reflux, followed by HPLC purification .
  • Yield optimization : Adjusting reaction time, temperature, and stoichiometry to improve efficiency (e.g., 40% yield achieved in Reference Example 75 via iterative optimization) .

Q. How is structural characterization performed for this compound?

Methodological Answer: Structural elucidation involves:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry . ORTEP-III with a GUI can generate 3D molecular representations for validation .
  • Spectroscopy : 1H^1H/13C^{13}C NMR to confirm proton environments and LCMS (e.g., m/z 755 [M+H]+^+) for mass verification .
  • Purity assessment : Reverse-phase HPLC with retention time analysis (e.g., 1.05 minutes under SMD-TFA50 conditions) .

Advanced Research Questions

Q. What methodologies are employed to assess polymorphic forms and their thermodynamic stability?

Methodological Answer: Polymorph screening and stability studies include:

  • XRPD (X-ray Powder Diffraction) : Identify distinct crystalline phases by comparing diffraction patterns with known forms (e.g., crystalline Forms I and II in EP 4 374 877 A2) .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) to detect melting points and phase transitions. For example, a high-resolution DSC scan at 10°C/min can reveal metastable polymorphs .
  • Dynamic vapor sorption (DVS) : Evaluate hygroscopicity and stability under humidity stress .

Q. How can researchers design experiments to determine the compound’s biological targets?

Methodological Answer: Target identification strategies involve:

  • Biochemical assays : Competitive binding studies using radiolabeled ligands or fluorescence polarization to measure affinity for kinases or purinergic receptors (e.g., adenosine receptor subtypes) .
  • Proteomics : Chemical proteomics with affinity probes (e.g., biotinylated derivatives) to pull down interacting proteins from cell lysates .
  • Computational docking : Molecular docking into ATP-binding pockets (e.g., using AutoDock Vina) to predict binding modes and validate with mutagenesis .

Q. How should discrepancies in reported biological activities be resolved?

Methodological Answer: Address contradictions through:

  • Dose-response validation : Replicate assays across multiple concentrations to confirm EC50_{50}/IC50_{50} values (e.g., using Hill slope analysis to rule out assay artifacts) .
  • Cell line specificity : Test activity in isogenic cell lines (e.g., wild-type vs. CRISPR-edited) to isolate target-dependent effects .
  • Theoretical alignment : Cross-reference results with mechanistic frameworks (e.g., kinase inhibition vs. allosteric modulation) to reconcile outliers .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt formation : Screen counterions (e.g., hydrochloride, mesylate) using pH-solubility profiles .
  • Amorphous dispersion : Prepare solid dispersions with polymers (e.g., HPMCAS) via spray drying to enhance dissolution rates .
  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .

Q. How are metabolic stability and clearance profiles evaluated?

Methodological Answer:

  • Microsomal assays : Incubate with liver microsomes (human/rodent) and quantify parent compound via LCMS to calculate intrinsic clearance .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
  • Biotransformation mapping : Identify metabolites via high-resolution MS/MS and compare with synthetic standards .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.